1,4-Dichloro-2-(2-nitroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms and a nitroethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dichlorobenzene to introduce the nitro group, followed by the addition of an ethyl group through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Catalysts such as aluminum chloride are often used to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be hydrogenated to form 1,4-dichloroaniline.
Substitution: Nucleophiles can displace the chloride atoms adjacent to the nitro group, forming derivatives such as phenols and anisoles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Hydrogen gas and a metal catalyst.
Substitution: Nucleophiles such as ammonia, aqueous base, or methoxide.
Major Products Formed
Oxidation: 1,4-Dichloroaniline.
Reduction: 1,4-Dichloroaniline.
Substitution: Aniline derivatives, phenol derivatives, and anisole derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and chlorine atoms on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2-nitrobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-4-nitrobenzene: Different substitution pattern on the benzene ring.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Contains a nitrophenoxy group instead of a nitroethyl group.
Uniqueness
1,4-Dichloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
1,4-dichloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI-Schlüssel |
IYFZXYBSQIXQAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.